
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride, also known as TQM, is a chemical compound that has been widely studied in the field of neuroscience due to its potential as a tool for investigating the function of the brain. This compound has been shown to have a variety of effects on the nervous system, including altering neurotransmitter levels and modulating neuronal activity. In
Mécanisme D'action
The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to selectively bind to serotonin neurons, leading to an increase in serotonin release. This compound has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the nervous system. One of the primary effects of this compound is the modulation of serotonin levels. This compound has been shown to increase serotonin release and inhibit serotonin reuptake, leading to increased levels of serotonin in the brain. This increase in serotonin can lead to a variety of physiological effects, such as changes in mood, appetite, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride in lab experiments is its selectivity for serotonin neurons. This allows researchers to selectively label and study these neurons, which can be difficult using other methods. However, this compound has some limitations, including its potential for toxicity and the difficulty of synthesizing the compound.
Orientations Futures
There are several future directions for research involving 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride. One area of interest is the development of new compounds that are more selective and less toxic than this compound. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as depression and anxiety. Finally, this compound may also have applications in the study of other neurotransmitter systems, such as dopamine and norepinephrine.
Méthodes De Synthèse
The synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is a complex process that involves several steps. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and ammonium chloride to form this compound hydrochloride.
Applications De Recherche Scientifique
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been used extensively in scientific research to investigate the function of the brain. One of the primary applications of this compound is as a tool for studying the serotonin system. This compound has been shown to selectively label serotonin neurons, allowing researchers to study the distribution and function of these neurons in the brain. This compound has also been used to investigate the role of the serotonin system in various neurological disorders, such as depression and anxiety.
Propriétés
Numéro CAS |
103041-34-5 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.235 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
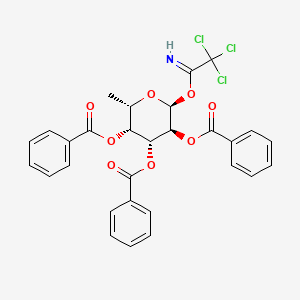
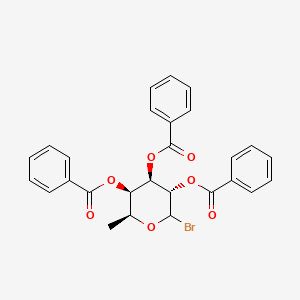
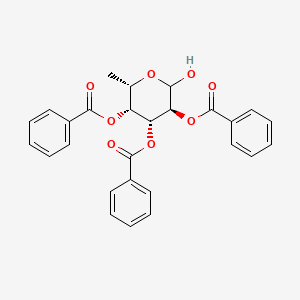

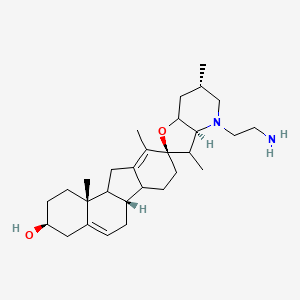
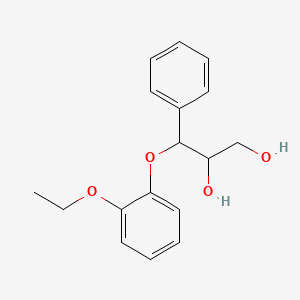
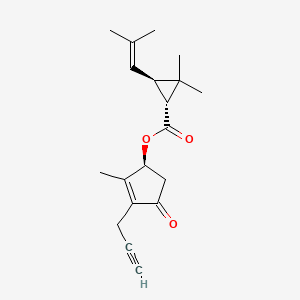
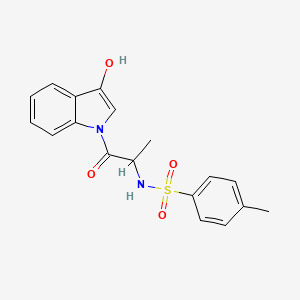
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
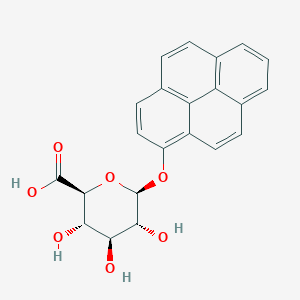
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)